molecular formula C17H12F3NO2 B2435147 6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one CAS No. 329080-28-6

6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B2435147
CAS No.: 329080-28-6
M. Wt: 319.283
InChI Key: JCIOMOUMIMVHHZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazinone, which is a type of organic compound. Benzoxazinones are often used in the synthesis of various pharmaceuticals . Trifluoromethyl groups, like the one in this compound, are common in pharmaceuticals and agrochemicals due to their unique physical and chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into organic compounds through various methods, including direct fluorination and the use of building-block methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to influence properties like lipophilicity, acidity/basicity, and metabolic stability .

Scientific Research Applications

1. Synthetic Building Blocks and Biological Activities

Benzoxazine derivatives, including 6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one, are known for their usefulness as building blocks in chemical synthesis and for exhibiting various biological activities. A new method for the synthesis of benzoxazines from corresponding substituted benzofuran derivatives has been developed, demonstrating the utility of these compounds in the synthesis of medicinally important compounds like triazoles, triazines, and oxadiazoles (Prajapati et al., 2019).

2. Curing Reaction in Polymer Science

The curing reaction of 3-aryl substituted benzoxazine, a category that includes this compound, has been investigated. This research provides insights into the chemical pathways and potential applications of these compounds in polymer science (Hayakawa et al., 2000).

3. Structural Studies and Heterocyclic Synthesis

Research has been conducted on the structural aspects and reactions of benzoxazine derivatives, leading to the formation of quinazolinones. This includes the study of 2,3-substituted quinazolinones derived from benzoxazines, which reveals the potential of these compounds in heterocyclic chemistry and material science (Tonkikh et al., 2000; Tonkikh et al., 2013) (Tonkikh et al., 2013).

4. Catalysis in Polymer Chemistry

The role of benzoxazine compounds in catalyzing polymerization processes has been explored. This includes studies on how compounds like this compound influence the polymerization of cyanate esters, highlighting their potential applications in advanced material synthesis (Li et al., 2014).

Future Directions

Trifluoromethyl-containing compounds continue to be of interest in various fields, including pharmaceutical and agrochemical research. Future work may involve the synthesis of new derivatives and the exploration of their properties and potential applications .

Properties

IUPAC Name

6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2/c1-9-6-10(2)14-13(7-9)16(22)23-15(21-14)11-4-3-5-12(8-11)17(18,19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIOMOUMIMVHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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